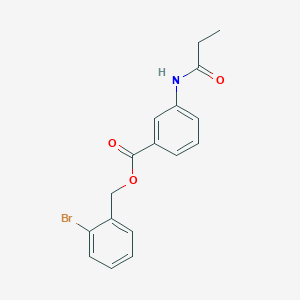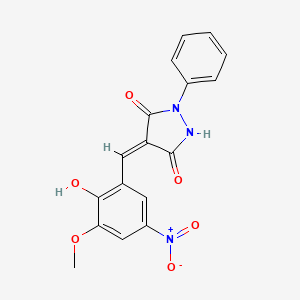![molecular formula C19H17ClN2O4 B5158888 N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)
N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, commonly known as CBAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. CBAA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
作用機序
CBAA exerts its pharmacological effects by inhibiting N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, which is responsible for the degradation of GLP-1 and GIP. By inhibiting this compound, CBAA increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This results in improved glucose control in individuals with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
CBAA has been shown to effectively lower blood glucose levels in animal models of type 2 diabetes mellitus. It has also been shown to improve insulin sensitivity and reduce inflammation. CBAA has been investigated for its potential anti-cancer properties, with studies showing that it inhibits the proliferation of cancer cells.
実験室実験の利点と制限
CBAA is a potent and selective inhibitor of N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism. However, CBAA has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the research on CBAA. One area of interest is the development of CBAA analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of CBAA as a potential therapeutic agent for other diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of CBAA and its effects on glucose metabolism and other physiological processes.
合成法
The synthesis of CBAA involves the reaction of 2-chlorobenzoyl chloride with glycine methyl ester, followed by the reaction of the resulting compound with phenylacrylic acid. The final product is obtained after purification through recrystallization.
科学的研究の応用
CBAA has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to effectively lower blood glucose levels by inhibiting N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, which increases the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). CBAA has also been investigated for its potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
3-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-15-9-5-4-8-14(15)18(25)22-16(12-13-6-2-1-3-7-13)19(26)21-11-10-17(23)24/h1-9,12H,10-11H2,(H,21,26)(H,22,25)(H,23,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYXJMZQUZYZPO-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)